![molecular formula C12H9F2N B1391373 2-[Difluoro(phenyl)methyl]pyridine CAS No. 1204295-90-8](/img/structure/B1391373.png)

2-[Difluoro(phenyl)methyl]pyridine

Overview

Description

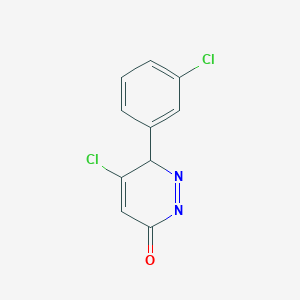

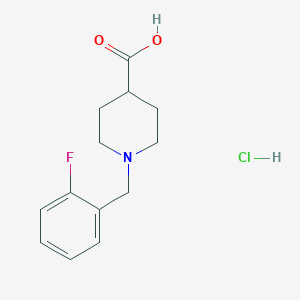

“2-[Difluoro(phenyl)methyl]pyridine” is a chemical compound with the molecular formula C12H9F2N . It’s used as a ligand in blue-light emitting Ir (III) complexes suitable for use as phosphorescent OLEDs . The molecule contains a total of 25 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 Pyridine .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Molecular Structure Analysis

The molecular structure of “2-[Difluoro(phenyl)methyl]pyridine” includes a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Chemical Synthesis and Reactions

2-[Difluoro(phenyl)methyl]pyridine and its derivatives are involved in various chemical synthesis processes. For instance, a class of 2-(2,4-difluoro)phenyl-5-alkyloxy methyl pyridine derivatives was synthesized involving multiple reaction steps such as formylation, reduction, ether-forming, and Suzuki-Miyaura cross-coupling reactions (Zhu Meixiang, 2009). Similarly, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives were prepared through a multi-step synthesis process involving different chemical reactions (Bradiaková et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-[Difluoro(phenyl)methyl]pyridine have been investigated for potential therapeutic applications. For example, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a derivative, was studied as a potent and highly selective antagonist of the metabotropic glutamate subtype 5 receptor with anxiolytic activity (Cosford et al., 2003).

Material Science and Photophysical Properties

The use of 2-[Difluoro(phenyl)methyl]pyridine derivatives extends to material science, particularly in the development of light-emitting materials. Research into the synthesis, structure, photophysical, and electrochemical properties of cyclometallated iridium(III) complexes with phenylated bipyridine ligands reveals potential applications in light-emitting devices (Lepeltier et al., 2005). Another study focuses on the injection, transport, absorption, and phosphorescence properties of blue-emitting Ir(III) emitters in OLEDs, featuring difluorophenylpyridine derivatives (Li et al., 2009).

Energy Research

In the field of energy, derivatives of 2-[Difluoro(phenyl)methyl]pyridine are used in the enhancement of dye-sensitized solar cells. A study demonstrated the use of pyridine-anchor co-adsorbents to improve solar cell performance, showcasing the versatility of these compounds in renewable energy technologies (Wei et al., 2015).

Analytical Chemistry

Additionally, 2-[Difluoro(phenyl)methyl]pyridine compounds find application in analytical chemistry. For instance, research on the fabrication of coated graphite electrodes for the selective determination of europium (III) ions involved the use of related pyridine derivatives, highlighting their utility in analytical methods (Upadhyay et al., 2013).

Mechanism of Action

Target of Action

Fluoropyridines, a class of compounds to which 2-[difluoro(phenyl)methyl]pyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2-[Difluoro(phenyl)methyl]pyridine interacts with its targets in a unique manner, potentially involving electron-withdrawing substituents in the aromatic ring .

Biochemical Pathways

Fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in pathways related to these conditions.

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially influence its pharmacokinetic properties, as fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings in pharmaceuticals .

Result of Action

Given the use of fluoropyridines in the synthesis of biologically active compounds , it can be inferred that 2-[Difluoro(phenyl)methyl]pyridine may have significant effects at the molecular and cellular level.

Action Environment

The presence of fluorine atoms in the compound could potentially influence its stability and reactivity in different environments .

properties

IUPAC Name |

2-[difluoro(phenyl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2N/c13-12(14,10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKAJVBSHKENRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Difluoro(phenyl)methyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[2-(4-Chlorophenyl)ethyl]piperidin-3-YL}-methyl)methylamine dihydrochloride](/img/structure/B1391291.png)

![N-{[1-(2-Fluorobenzyl)piperidin-4-YL]methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1391295.png)

![{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1391296.png)

![2-Methyl-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1391301.png)

![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)

![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)

![2-[4-(Sec-butyl)phenoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1391311.png)

![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)